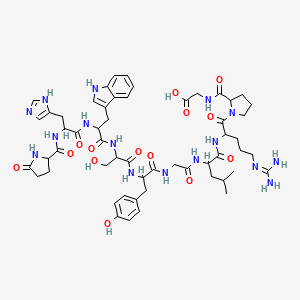
H-DL-Pyr-DL-His-DL-Trp-DL-Ser-DL-Tyr-Gly-DL-Leu-DL-Arg-DL-Pro-Gly-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
H-DL-Pyr-DL-His-DL-Trp-DL-Ser-DL-Tyr-Gly-DL-Leu-DL-Arg-DL-Pro-Gly-OH: Nafarelin , is a synthetic peptide with a fascinating pharmacological profile. Let’s break it down:
Nafarelin: (brand name ) functions as a . Its primary mechanism of action involves desensitizing pituitary GnRH receptors, leading to decreased gonadotropin release. Consequently, it reduces serum concentrations of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). Clinically, it finds applications in various contexts:
Preparation Methods
Synthetic Routes::
- Protecting groups ensure selective reactions during coupling steps.
- The C-terminal carboxyl group is typically activated using reagents like dicyclohexylcarbodiimide (DCC) or benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) .
- Cleavage from the resin and deprotection yield the final peptide.
Solid-phase peptide synthesis (SPPS): is commonly employed for Nafarelin production. In SPPS, amino acids are sequentially added to a growing peptide chain anchored to a solid support.
- Large-scale synthesis often involves automated peptide synthesizers.
- Purification methods (e.g., HPLC ) ensure high purity.
Chemical Reactions Analysis
Oxidation: Nafarelin may undergo oxidative reactions, affecting its stability.
Reduction: Reduction steps can modify its structure.
Substitution: Nafarelin’s amino acid side chains are susceptible to substitution reactions.
Common Reagents: Vary based on the specific reaction.
Major Products: Cleavage products during synthesis and degradation pathways.
Scientific Research Applications
Pharmacokinetics Studies: Investigating Nafarelin’s absorption, distribution, metabolism, and excretion.
Peptide Delivery Research: Assessing its bioavailability and tissue distribution.
Medical Applications: Beyond its clinical uses, explore its potential in other diseases.
Environmental and Industrial Research: Investigate its impact and applications.
Mechanism of Action
Molecular Targets: Pituitary GnRH receptors.
Pathways Involved: Downregulation of gonadotropin release.
Comparison with Similar Compounds
Uniqueness: Highlight Nafarelin’s distinct features.
Similar Compounds: Explore related GnRH agonists and their properties.
Biological Activity
H-DL-Pyr-DL-His-DL-Trp-DL-Ser-DL-Tyr-Gly-DL-Leu-DL-Arg-DL-Pro-Gly-OH is a complex peptide composed of various amino acids, each contributing to its biological activity. Understanding the interactions and effects of this compound is crucial for its potential applications in pharmacology and biochemistry. This article reviews the biological activity of this peptide, supported by data tables, case studies, and research findings.
Structure and Composition
The peptide consists of the following amino acids:
- Pyr : Pyrrolidine
- His : Histidine
- Trp : Tryptophan
- Ser : Serine
- Tyr : Tyrosine
- Gly : Glycine
- Leu : Leucine
- Arg : Arginine
- Pro : Proline
This sequence includes both hydrophobic and polar residues, influencing its solubility, stability, and interaction with biological membranes.
- Receptor Interactions : The presence of Tyr and Arg suggests potential interactions with G protein-coupled receptors (GPCRs). Tyrosine residues are known to undergo post-translational modifications that can affect receptor signaling pathways .
- Neurotransmitter Modulation : Tryptophan is a precursor to serotonin, indicating that this peptide may influence mood and cognitive functions through serotonergic pathways .
- Antioxidant Properties : The presence of Ser and Tyr contributes to the antioxidant capacity of the peptide, which may protect against oxidative stress in cellular environments .
Case Studies and Research Findings
Detailed Research Findings
- Neuroprotective Effects :
- Metabolic Regulation :
- Post-translational Modifications :
Properties
IUPAC Name |
2-[[1-[5-(diaminomethylideneamino)-2-[[2-[[2-[[2-[[3-hydroxy-2-[[2-[[3-(1H-imidazol-5-yl)-2-[(5-oxopyrrolidine-2-carbonyl)amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]pentanoyl]pyrrolidine-2-carbonyl]amino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C55H74N16O14/c1-29(2)19-38(49(80)66-37(9-5-17-59-55(56)57)54(85)71-18-6-10-43(71)53(84)62-26-46(76)77)65-45(75)25-61-47(78)39(20-30-11-13-33(73)14-12-30)67-52(83)42(27-72)70-50(81)40(21-31-23-60-35-8-4-3-7-34(31)35)68-51(82)41(22-32-24-58-28-63-32)69-48(79)36-15-16-44(74)64-36/h3-4,7-8,11-14,23-24,28-29,36-43,60,72-73H,5-6,9-10,15-22,25-27H2,1-2H3,(H,58,63)(H,61,78)(H,62,84)(H,64,74)(H,65,75)(H,66,80)(H,67,83)(H,68,82)(H,69,79)(H,70,81)(H,76,77)(H4,56,57,59) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGACZQNUZMBGFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NCC(=O)O)NC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CN=CN5)NC(=O)C6CCC(=O)N6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C55H74N16O14 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1183.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














